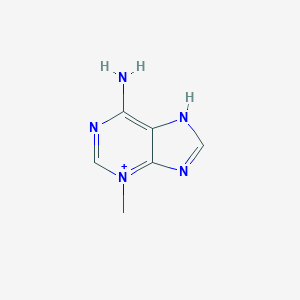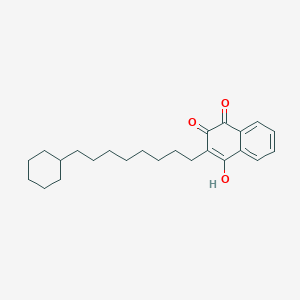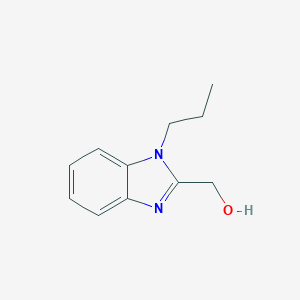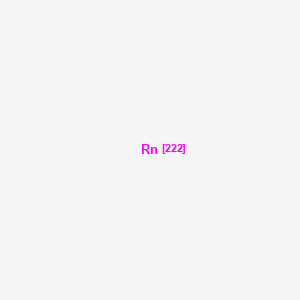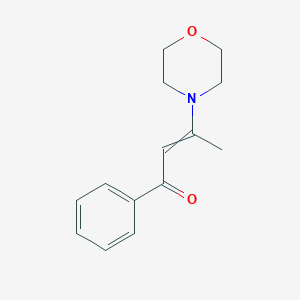
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMK or PMK and is mainly used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is not well understood. However, it is believed to act as a precursor in the synthesis of various drugs and chemicals. It is also believed to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- are not well understood. However, it is known to have an impact on the central nervous system, leading to the production of euphoria and increased energy levels. It is also believed to have potential therapeutic effects in the treatment of various diseases such as Parkinson's disease and depression.
実験室実験の利点と制限
The advantages of using 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research and development of 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl-. One potential direction is the synthesis of new drugs and chemicals using this compound as a precursor. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases. Additionally, there is a need for further research on its toxicity and safety profile to ensure its safe use in various applications.
合成法
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- is synthesized through the oxidation of safrole, which is a natural organic compound found in various plants. The oxidation process involves the use of potassium permanganate, which converts safrole to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to 2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- through a reductive amination process using morpholine and hydrogen gas.
科学的研究の応用
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound is used in the synthesis of various drugs such as amphetamines, methamphetamine, and MDMA. In agriculture, it is used in the production of insecticides and herbicides. In material science, it is used in the production of polymers and resins.
特性
CAS番号 |
14091-94-2 |
|---|---|
製品名 |
2-Buten-1-one, 3-(4-morpholinyl)-1-phenyl- |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
3-morpholin-4-yl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-12(15-7-9-17-10-8-15)11-14(16)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
InChIキー |
LHPVEJGLVPQCMS-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
正規SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
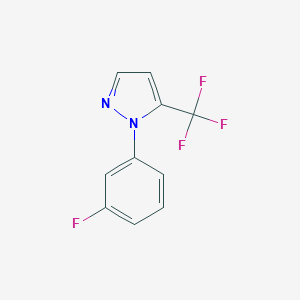
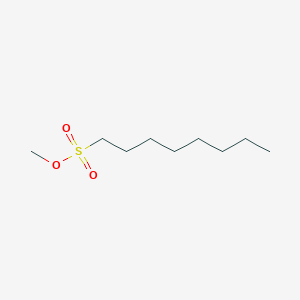
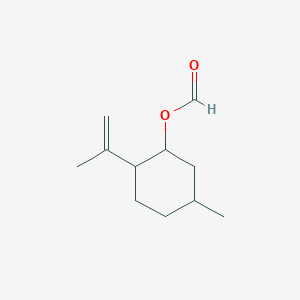
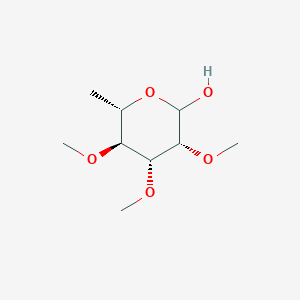
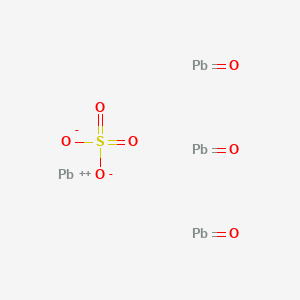
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
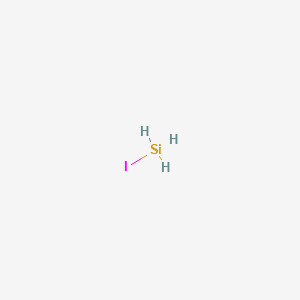
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
